Cas no 109963-42-0 (N-(2,5-Dimethylphenyl)-4-nitrobenzamide)

N-(2,5-Dimethylphenyl)-4-nitrobenzamide is a synthetic organic compound featuring a benzamide core substituted with a nitro group at the para position and a 2,5-dimethylphenyl moiety on the amide nitrogen. This structure confers stability and reactivity, making it useful in organic synthesis and pharmaceutical research. The nitro group enhances electrophilic properties, facilitating further functionalization, while the dimethylphenyl substituent contributes to steric and electronic modulation. The compound is typically employed as an intermediate in the development of more complex molecules, including potential bioactive agents. Its well-defined crystalline form ensures consistent purity and handling characteristics, supporting reproducible results in research applications.
N-(2,5-Dimethylphenyl)-4-nitrobenzamide structure
109963-42-0 structure
Product Name:N-(2,5-Dimethylphenyl)-4-nitrobenzamide
CAS No:109963-42-0
MF:C15H14N2O3
MW:270.283
CID:4670808
PubChem ID:306567
Update Time:2025-06-12

N-(2,5-Dimethylphenyl)-4-nitrobenzamide Chemical and Physical Properties

Names and Identifiers

    • N-(2,5-Dimethylphenyl)-4-nitrobenzamide
    • Benzamide, N-(2,5-dimethylphenyl)-4-nitro-
    • CBMicro_009479
    • AKOS002944026
    • NSC204251
    • Oprea1_331263
    • STK033197
    • BIM-0009445.P001
    • CB12265
    • Oprea1_311549
    • NSC-204251
    • 109963-42-0
    • N-(2,5-DiMethylphenyl)-4-nitrobenzaMide, 97%
    • SMSF0005234
    • Inchi: InChI=1S/C15H14N2O3/c1-10-3-4-11(2)14(9-10)16-15(18)12-5-7-13(8-6-12)17(19)20/h3-9H,1-2H3,(H,16,18)
    • InChI Key: NQPHDZKVYYMRHR-UHFFFAOYSA-N
    • SMILES: Cc1ccc(c(c1)NC(=O)c2ccc(cc2)[N+](=O)[O-])C

Computed Properties

  • Exact Mass: 270.10044231g/mol
  • Monoisotopic Mass: 270.10044231g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 359
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 74.9Ų

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 360.9±42.0 °C at 760 mmHg
  • Flash Point: 172.0±27.9 °C
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

N-(2,5-Dimethylphenyl)-4-nitrobenzamide Security Information

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1757029-1g
n-(2,5-Dimethylphenyl)-4-nitrobenzamide
109963-42-0 97%
1g
¥4049.00 2024-08-09

N-(2,5-Dimethylphenyl)-4-nitrobenzamide Related Literature

Additional information on N-(2,5-Dimethylphenyl)-4-nitrobenzamide

Comprehensive Analysis of N-(2,5-Dimethylphenyl)-4-nitrobenzamide (CAS No. 109963-42-0): Properties, Applications, and Research Insights

N-(2,5-Dimethylphenyl)-4-nitrobenzamide (CAS No. 109963-42-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This nitrobenzamide derivative is characterized by its unique molecular structure, featuring a dimethylphenyl group and a nitrobenzamide moiety. Its chemical properties make it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel bioactive compounds.

Recent studies highlight the growing interest in N-(2,5-Dimethylphenyl)-4-nitrobenzamide due to its potential applications in medicinal chemistry. Researchers are exploring its role as a precursor in the design of small-molecule inhibitors, which are crucial for targeting specific enzymes or proteins in therapeutic interventions. The compound's nitro group and aromatic ring system contribute to its reactivity, enabling diverse chemical modifications for tailored applications.

From an industrial perspective, CAS No. 109963-42-0 is often utilized in high-throughput screening assays to identify potential drug candidates. Its structural versatility allows it to serve as a scaffold for developing compounds with enhanced pharmacokinetic properties. Additionally, the rise of computational chemistry tools has facilitated virtual screening of N-(2,5-Dimethylphenyl)-4-nitrobenzamide derivatives, accelerating drug discovery processes.

Environmental and safety considerations are also critical when handling N-(2,5-Dimethylphenyl)-4-nitrobenzamide. While it is not classified as hazardous under standard regulations, proper laboratory practices should be followed to ensure safe storage and handling. The compound's stability under various conditions has been extensively studied, making it a reliable choice for long-term research projects.

In the context of synthetic chemistry, CAS No. 109963-42-0 is frequently employed in multistep organic synthesis. Its electron-withdrawing nitro group enhances reactivity in nucleophilic substitution reactions, while the dimethylphenyl moiety provides steric control. These features are particularly valuable in constructing heterocyclic frameworks, which are prevalent in many pharmaceutically active compounds.

The demand for N-(2,5-Dimethylphenyl)-4-nitrobenzamide has increased alongside advancements in precision medicine. Scientists are investigating its potential in targeted therapies, especially for conditions requiring modulation of specific biological pathways. Furthermore, its compatibility with green chemistry principles aligns with the industry's shift toward sustainable practices.

For researchers seeking detailed spectroscopic data, N-(2,5-Dimethylphenyl)-4-nitrobenzamide has been characterized using NMR, IR, and mass spectrometry. These analyses confirm its purity and structural integrity, ensuring reproducibility in experimental settings. The compound's melting point and solubility profile are also well-documented, aiding in protocol optimization.

In summary, N-(2,5-Dimethylphenyl)-4-nitrobenzamide (CAS No. 109963-42-0) represents a versatile and scientifically significant compound. Its applications span drug discovery, material science, and chemical synthesis, driven by its adaptable structure and robust physicochemical properties. As research continues to evolve, this compound is poised to play a pivotal role in addressing contemporary challenges in healthcare and industrial chemistry.

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